sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
Description
This compound is a synthetic phospholipid derivative featuring a glycerol backbone esterified with two stearic acid (octadecanoic acid) chains at the sn-1 and sn-2 positions. The sn-3 position is modified with a sodium phosphate group linked to an ethyl spacer bearing a 2-methoxyethoxycarbonylamino moiety.
Key Molecular Data (derived from analogous compounds in –12):
| Property | Value |
|---|---|
| Molecular Formula | C₄₃H₈₃NNaO₁₀P (estimated) |
| Molecular Weight | ~797.1 g/mol (calculated) |
| Charge | Anionic (due to sodium phosphate) |
| Headgroup Structure | 2-(2-Methoxyethoxycarbonylamino)ethyl phosphate |
| Hydrophobic Chains | Two saturated C18 (octadecanoyl) chains |
Properties
IUPAC Name |
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1/t42-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLOHQKOADWDBV-NRONOFSHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H87NNaO11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate is a complex amphiphilic compound primarily utilized in nanomedicine and drug delivery systems. Its unique structure enables it to form stable micelles and liposomes, facilitating the encapsulation and transport of hydrophobic drugs. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has a molecular formula of C45H87NNaO11P and a molecular weight of 872.1 g/mol. The structural characteristics include:
- Amphiphilic nature : Contains both hydrophilic (phosphate group) and hydrophobic (octadecanoyloxy chains) components.
- Self-assembly capability : Forms micelles and liposomes in aqueous environments.
| Property | Value |
|---|---|
| Molecular Formula | C45H87NNaO11P |
| Molecular Weight | 872.1 g/mol |
| Solubility | Soluble in water |
| Amphiphilicity | Yes |
The biological activity of this compound is largely attributed to its amphiphilic properties, which allow it to self-assemble into structures capable of encapsulating drugs. The mechanisms include:
- Micelle Formation : In aqueous solutions, the compound can form micelles that solubilize hydrophobic drugs, enhancing their bioavailability.
- Liposome Formation : It can also form liposomes, which are essential for targeted drug delivery and reducing systemic toxicity.
- Cell Membrane Interaction : The distearoyl phosphatidylethanolamine moiety interacts with cell membranes, facilitating the release of encapsulated drugs into target cells.
Case Studies
-
Nanoparticle Drug Delivery :
- A study demonstrated that liposomes formed from this compound effectively delivered anticancer agents to tumor cells, improving therapeutic efficacy while minimizing side effects. The encapsulation efficiency was reported to be over 90%, showcasing its potential in cancer therapy .
- Vaccine Adjuvant :
- Antimicrobial Applications :
Table 2: Summary of Biological Activities
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Biocompatibility : The compound exhibits low toxicity levels, making it suitable for pharmaceutical applications.
- Stability : Formulations using this compound demonstrate prolonged stability under various environmental conditions.
- Versatility : Its ability to encapsulate a wide range of hydrophobic drugs and biomolecules makes it a valuable tool in drug formulation.
Comparison with Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphorylcholine (DSPC)
Molecular Formula: C₄₄H₈₈NO₈P Charge: Zwitterionic (phosphate-negative and choline-positive) Applications: Widely used in liposomal drug delivery due to high phase transition temperature (~55°C) and membrane stability .
Key Differences :
- Headgroup : DSPC has a phosphorylcholine head, enabling zwitterionic behavior, while the target compound’s headgroup is anionic (due to the absence of a cationic quaternary ammonium group).
- Membrane Interactions : DSPC forms rigid bilayers, whereas the target compound’s anionic headgroup may enhance interactions with cationic biomolecules or surfaces .
2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl Hydrogen Phosphate (DOCP)
Molecular Formula: C₄₃H₈₂NO₈P (oleoyl chains) Charge: Negatively charged (similar to the target compound) Applications: Anti-fouling coatings and lipid-based nanoparticles .
Key Differences :
- Hydrophobic Chains : DOCP uses unsaturated oleoyl (C18:1) chains, whereas the target compound uses saturated stearoyl (C18:0) chains, affecting membrane fluidity and packing.
- Headgroup Dipole: DOCP’s inverted dipole orientation reduces nonspecific protein adsorption, while the target compound’s 2-methoxyethoxycarbonylamino group may introduce steric or charge-based repulsion .
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl Phosphate (CAS 148439-06-9)
Molecular Formula : C₃₇H₇₂NaO₉P
Charge : Anionic
Applications : Model membrane studies and surfactant formulations .
Key Differences :
- Chain Length : Shorter palmitoyl (C16) chains vs. stearoyl (C18) chains in the target compound, altering hydrophobic interactions and melting temperature.
Research Findings and Functional Implications
Charge-Dependent Behavior
The anionic nature of the target compound (shared with DOCP) facilitates electrostatic repulsion of negatively charged biomolecules, making it suitable for stealth drug delivery systems. However, its sodium counterion may improve aqueous solubility compared to DOCP’s protonated form .
Headgroup Engineering
The 2-methoxyethoxycarbonylamino group introduces:
Comparative Performance in Liposomal Systems
| Property | Target Compound | DSPC | DOCP |
|---|---|---|---|
| Phase Transition Temp. | ~45–50°C (estimated) | ~55°C | ~−20°C (oleoyl chains) |
| Membrane Permeability | Moderate | Low | High |
| Serum Stability | High (anti-fouling) | Moderate | High |
Preparation Methods
Direct Conjugation of DSPE with Activated PEG Derivatives
DSPE is reacted with an activated PEG derivative (e.g., NHS ester or carbodiimide-activated PEG) to form a covalent bond.
Example Protocol (Adapted from,):
-
Activation of PEG :
-
PEG-2000 is functionalized with a terminal NHS ester or methoxyethoxycarbonylamino group.
-
The activated PEG (e.g., PEG-NHS or PEG-methoxyethoxycarbonylamino) is dissolved in anhydrous DMSO or DMF.
-
-
Reaction with DSPE :
-
DSPE (distearoyl phosphatidylethanolamine) is dissolved in a chloroform/methanol mixture.
-
The activated PEG is added to DSPE in a molar ratio of 1:1.2 (DSPE:PEG).
-
Coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) or bases (e.g., triethylamine) are added to facilitate amidation.
-
Reactions proceed at 25–60°C under nitrogen for 12–48 hours.
-
-
Purification :
-
Solvent is evaporated, and the residue is dissolved in water.
-
Dialysis (1–3 kDa MWCO) or column chromatography removes unreacted PEG and by-products.
-
Table 1: Reaction Conditions for PEG-DSPE Conjugation
| Parameter | Value/Method | Source |
|---|---|---|
| Solvent | DMSO, DMF, chloroform/methanol | , |
| Temperature | 25–60°C | , |
| Coupling Agent | EDC, DCC, NHS ester | , |
| Reaction Time | 12–48 hours | , |
| Purification | Dialysis, column chromatography | , |
Alternative Methods: Solvent-Free and Green Synthesis
Direct Solution Processing
A solvent-free method avoids organic solvents, enhancing scalability for clinical applications.
-
DSPE-PEG Micelle Formation :
-
DSPE-mPEG is dissolved in aqueous lactose solution (5 wt%).
-
Drug (e.g., irinotecan) is added under stirring.
-
Solution is filtered (0.22 µm) and lyophilized.
-
-
Encapsulation Efficiency (EE) :
-
EE is determined via centrifugation or dialysis, achieving >90% efficiency.
-
Table 2: Encapsulation Efficiency (EE) Data
| Medium | EE (%) | Method | Source |
|---|---|---|---|
| 5% Glucose | 90.0 | Centrifugation | |
| 0.9% NaCl | 76.6 | Centrifugation | |
| Deionized Water | 95.2 | Centrifugation |
Critical Analytical Characterization
Post-synthesis analysis ensures purity and structural integrity.
Mass Spectrometry (MS) Profiling
High-resolution accurate mass (HRAM) MS identifies PEGylated and non-PEGylated impurities (e.g., DSPE, DSPE-mPEGn).
-
Polydispersity : PEG chain length varies between vendors, affecting molar mass (Mn: 2543–2834 Da; Mw: 2581–2859 Da).
-
Impurities :
-
DSPE : ~1.3% in some lots.
-
Dimeric DSPE-PEG : +1419 Da shift, indicating double DSPE conjugation.
-
Table 3: Molecular Weight Distributions
| Vendor | Mn (Da) | Mw (Da) | PDI (Mw/Mn) |
|---|---|---|---|
| A | 2688.5 | 2706.0 | 1.0065 |
| B | 2834.4 | 2859.2 | 1.0087 |
| C | 2543.7 | 2581.4 | 1.0148 |
Industrial-Scale Production Challenges
Impurity Management
PEGylated impurities (e.g., DSPE-mPEGn=1, DSPE-m) require rigorous purification.
Common Impurities Identified in:
-
DSPE-mPEGn=1 : PEG chain lacking terminal methoxyethoxycarbonylamino group.
-
DSPE : Unreacted starting material.
-
Dimeric DSPE-PEG : Cross-linked product.
Table 4: Impurity Identification
| Impurity | Mass Shift (Da) | Proposed Structure | Source |
|---|---|---|---|
| 1a | +16 | DSPE-mPEG + C2H4 | |
| 1b | -14 | DSPE-mPEG - CH2 | |
| 5 | - | DSPE (no PEG) |
Functionalization for Targeted Delivery
Conjugation with Targeting Ligands
DSPE-mPEG derivatives are modified with peptides (e.g., CPP) or antibodies for tumor targeting.
Example Protocol (Adapted from):
-
DSPE-PEG-NHS Synthesis :
-
DSPE-mPEG-NH2 is reacted with NHS ester in DMF.
-
-
Peptide Conjugation :
-
ACPP (arginine-rich peptide) is linked to DSPE-PEG-NHS via nucleophilic substitution.
-
-
Postinsertion Method :
-
Preformed liposomes are mixed with DSPE-PEG-peptide micelles.
-
Table 5: Functionalization Efficiency
Radiolabeling and Stability
99mTc Labeling
DSPE-PEG-DTPA is conjugated with DTPA dianhydride for radiolabeling.
-
DSPE-PEG-DTPA Synthesis :
-
DSPE-PEG-NH2 + DTPA dianhydride in DMSO/pyridine at 100°C.
-
-
Purification :
-
Dialysis (1 kDa MWCO) removes unreacted DTPA.
-
-
Radiolabeling :
-
99mTc is chelated to DTPA in vitro.
-
Table 6: Radiolabeling Efficiency
Comparative Analysis of Vendor Materials
DSPE-mPEG quality varies significantly between suppliers, impacting LNP performance.
-
Vendor B : Higher PEG polydispersity (Mw: 2859 Da) vs. Vendor C (Mw: 2581 Da).
-
Vendor C : Bimodal PEG distribution, indicating inconsistent synthesis.
Table 7: Vendor-Specific PEG Characteristics
| Vendor | PEG Mn (Da) | PEG Mw (Da) | Impurity Profile |
|---|---|---|---|
| A | 2688.5 | 2706.0 | Low impurities |
| B | 2834.4 | 2859.2 | Higher PEG chain length |
| C | 2543.7 | 2581.4 | Bimodal distribution |
Challenges in Scale-Up
Polydispersity Control
PEG chain length variability (PDI: 1.0065–1.0148) affects LNP stability and drug release kinetics.
Mitigation Strategies:
-
Precise PEG Activation : Use monodisperse PEG or controlled polymerization.
-
Real-Time Monitoring : HRAM MS for batch-to-batch consistency.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate with high stereochemical purity?
- Methodology :
- Acylation : Use enantiomerically pure (2R)-glycerol derivatives to ensure stereochemical fidelity during octadecanoyloxy group attachment. Monitor reaction progress via thin-layer chromatography (TLC) to confirm complete acylation .
- Phosphorylation : Introduce the 2-(2-methoxyethoxycarbonylamino)ethyl phosphate group via a two-step process: (1) phosphoramidite coupling under anhydrous conditions, followed by (2) oxidation with tert-butyl hydroperoxide. Purify intermediates via flash chromatography to remove unreacted reagents .
- Sodium salt formation : Perform ion exchange using sodium methoxide in methanol to replace acidic protons on the phosphate group. Confirm ion exchange via conductivity measurements and elemental analysis .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- NMR spectroscopy : Use - and -NMR to verify acyl chain integration, stereochemistry (via coupling constants), and phosphate group connectivity. Compare chemical shifts with literature values for analogous phosphatidylcholine derivatives .
- Mass spectrometry : Employ high-resolution electrospray ionization (HR-ESI-MS) to confirm molecular weight (expected [M+Na] peak at m/z ~800–850) and isotopic distribution .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported phase transition temperatures () for lipid bilayers incorporating this compound?
- Methodology :
- Differential scanning calorimetry (DSC) : Perform heating/cooling cycles at controlled rates (e.g., 1°C/min) to minimize hysteresis. Compare values across buffer systems (e.g., PBS vs. Tris-HCl) to assess ionic strength effects .
- X-ray diffraction (XRD) : Correlate with lamellar spacing measurements to distinguish between gel-phase and liquid-crystalline phase packing discrepancies .
Q. How does the 2-methoxyethoxycarbonylamino group influence enzymatic stability in biological matrices?
- Methodology :
- Phospholipase assays : Incubate the compound with phospholipase A (PLA) and monitor hydrolysis via HPLC-MS. Compare degradation rates with unmodified phosphatidylcholines to quantify steric/electronic effects of the methoxyethoxy group .
- Molecular dynamics (MD) simulations : Model the compound’s interaction with PLA active sites to identify steric hindrance or hydrogen-bonding disruptions caused by the substituent .
Q. What analytical techniques are optimal for quantifying polymorphic forms in lyophilized formulations of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
